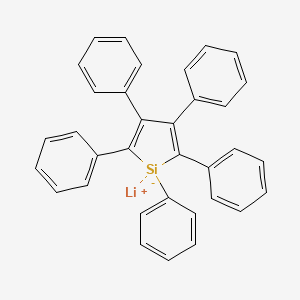
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene typically involves the palladium-catalyzed reaction of zirconocene dichloride with phenyl-substituted bromides. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the principles of organosilicon chemistry and large-scale organic synthesis can be applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene has several scientific research applications, including:
Chemistry: Used as a ligand in organometallic chemistry to stabilize metal complexes.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene involves its ability to interact with metal centers and stabilize reactive intermediates. The silicon atom in the compound plays a crucial role in modulating its reactivity and binding properties. The phenyl groups provide steric hindrance, which can influence the compound’s selectivity in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentakis(4-butylphenyl)-1,3-cyclopentadiene: Similar structure but with butyl groups instead of phenyl groups.
1,2,3,4,5-Pentakis(4-methylphenyl)-1,3-cyclopentadiene: Similar structure but with methyl groups instead of phenyl groups.
Uniqueness
Lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to its carbon analogs. The phenyl groups also contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
667456-59-9 |
|---|---|
Formule moléculaire |
C34H25LiSi |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
lithium;1,2,3,4,5-pentakis-phenyl-1-silanidacyclopenta-2,4-diene |
InChI |
InChI=1S/C34H25Si.Li/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;/h1-25H;/q-1;+1 |
Clé InChI |
YNGYOFKWTPNSCL-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)C2=C([Si-](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


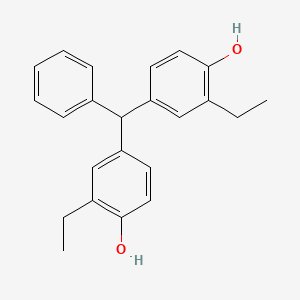
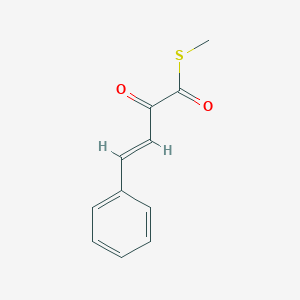
![2-Naphthalenecarboxamide, 6-cyano-N-[4-(hydroxymethyl)phenyl]-](/img/structure/B12520577.png)
![4-[2-(2-Hydroxyethoxy)ethoxy]-3,5-di(propan-2-yl)benzaldehyde](/img/structure/B12520578.png)

![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)

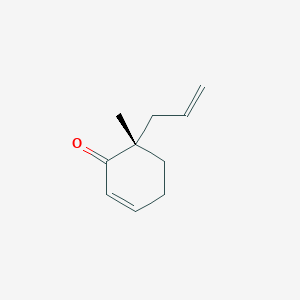
![3-(3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propyl)oxolane-2,5-dione](/img/structure/B12520621.png)
![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)

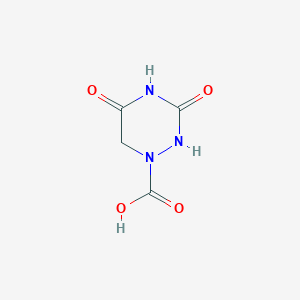
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
